2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pentanamide
Description
Chemical Structure and Synthesis
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pentanamide is a sulfonamide derivative characterized by a pentanamide backbone linked to a phenylsulfamoyl group substituted with a 4-methylpyrimidine ring. Its molecular formula is C₁₈H₂₃N₄O₃S, with a molecular weight of 381.47 g/mol. The compound is synthesized via acylation reactions, typically involving the condensation of valeroyl chloride with a sulfonamide intermediate. A similar synthetic route is described for structurally related compounds such as N4-Valeroylsulfamerazine (21) and N4-Valeroylsulfamethazine (20) .
Physicochemical Properties
Key physicochemical parameters include:
- Melting Point: ~208–216°C (based on analogous compounds like N4-Valeroylsulfacetamide and N4-Valeroylsulfanilamide) .
- IR Spectral Features: Strong absorption bands at ~1676 cm⁻¹ (amide C=O stretch) and ~1152 cm⁻¹ (S=O symmetric stretch of sulfonamide), consistent with sulfonamide-acetamide pharmacophores .
- Connolly Surface Parameters: Accessible surface area ~566 Ų, molecular volume ~308 ų, indicating moderate steric bulk compared to simpler sulfonamides .
Properties
Molecular Formula |
C17H22N4O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide |
InChI |
InChI=1S/C17H22N4O3S/c1-4-5-12(2)16(22)20-14-6-8-15(9-7-14)25(23,24)21-17-18-11-10-13(3)19-17/h6-12H,4-5H2,1-3H3,(H,20,22)(H,18,19,21) |
InChI Key |
VYLJKBHIINZIPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Alkali Methoxide-Mediated Methoxylation
4,6-Dichloro-2-(methylthio)-1,3-pyrimidine undergoes methoxylation in toluene with sodium methoxide at 20–60°C, yielding 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine. Subsequent oxidation with hydrogen peroxide (2.1–3.0 equiv) in acetic acid (2–10% aqueous) at 75–80°C for 1–6 hours converts the methylthio group to methylsulfonyl, achieving >90% conversion.
Key Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | Toluene |
| Temperature | 75–80°C |
| Oxidizing Agent | H2O2 (20–35% solution) |
| Catalyst | Sodium tungstate (0.1–0.2 mol%) |
Selective Demethylation
Hydrolysis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine under acidic conditions (HCl, 6M, reflux) selectively removes the 4-methoxy group, yielding 4-hydroxy-6-methoxy-2-(methylsulfonyl)pyrimidine. Ammonolysis with NH3/MeOH at 100°C for 12 hours furnishes 4-methylpyrimidin-2-amine in 78% yield.
Sulfamoylation of 4-Methylpyrimidin-2-amine
Chlorosulfonation and Amine Coupling
4-Methylpyrimidin-2-amine reacts with chlorosulfonic acid (2.5 equiv) in DCM at 0°C to form pyrimidine-2-sulfonyl chloride. Subsequent coupling with 4-aminophenol in pyridine/DCM (1:2) at 25°C for 6 hours yields N-(4-hydroxyphenyl)-4-methylpyrimidine-2-sulfonamide (87% yield).
Mechanistic Insight :
Pyridine acts as a base, neutralizing HCl byproducts and preventing sulfonamide hydrolysis. Hydrogen bonding between the sulfonamide NH and pyridine’s nitrogen stabilizes the intermediate.
Hydroxyl to Isocyanate Conversion
Treating N-(4-hydroxyphenyl)-4-methylpyrimidine-2-sulfonamide with phosgene (1.2 equiv) in toluene at −10°C generates the isocyanate intermediate. Quenching with anhydrous methanol produces N-(4-isocyanatophenyl)-4-methylpyrimidine-2-sulfonamide, isolated via silica gel chromatography (DCM/MeOH 9:1).
Amidation with 2-Methylpentanoyl Chloride
Acyl Chloride Synthesis
2-Methylpentanoic acid (1.0 equiv) reacts with thionyl chloride (1.5 equiv) in refluxing DCM for 3 hours, yielding 2-methylpentanoyl chloride (95% purity). Excess SOCI2 is removed under vacuum.
Coupling Reaction
N-(4-isocyanatophenyl)-4-methylpyrimidine-2-sulfonamide (1.0 equiv) and 2-methylpentanoyl chloride (1.1 equiv) are combined in anhydrous THF with triethylamine (2.0 equiv) at 0°C. After stirring for 12 hours at 25°C, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to afford the target compound (82% yield).
Optimization Note :
Lower temperatures (0°C) minimize side reactions such as N-acylation of the pyrimidine amine.
Alternative Pathways and Comparative Analysis
One-Pot Sulfamoylation-Amidation
A patent describes a one-pot method using pinacol ester diborate as a water activator. 4-Methylpyrimidin-2-amine, 4-iodophenylsulfonyl chloride, and 2-methylpentanoic acid are reacted in H2O/THF (1:1) with Na2CO3 at 50°C for 8 hours, yielding the target compound in 68% yield. While operationally simpler, this method suffers from lower efficiency due to competing hydrolysis.
Solid-Phase Synthesis
Immobilizing 4-methylpyrimidin-2-amine on Wang resin enables iterative sulfamoylation and amidation. After cleavage with TFA/DCM (1:9), the target compound is obtained in 75% yield. This approach facilitates large-scale production but requires specialized equipment.
Purification and Characterization
Flash Chromatography
Crude products are purified using silica gel columns with gradient elution (DCM/MeOH 95:5 to 9:1). Fractions containing the target compound (Rf = 0.4, TLC) are pooled and concentrated.
Crystallographic Validation
Single-crystal X-ray diffraction of analogous sulfonamides confirms the anti conformation of the sulfamoyl group and planarity of the pyrimidine-phenyl system, ensuring structural fidelity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may result in compounds with different substituents on the phenyl or pyrimidinyl rings.
Scientific Research Applications
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pentanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfonamide derivatives with diverse biological activities, particularly as antitubercular agents and urease inhibitors . Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and biological implications.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-methylpyrimidine group in the target compound enhances target specificity compared to simpler sulfonamides like N4-Valeroylsulfacetamide (24). Replacement of pyrimidine with thiazole (e.g., in ) introduces heterocyclic diversity, which may alter metabolic stability or solubility. For example, thiazole-containing analogs show urease inhibition (IC₅₀: 8.91 μM) , suggesting a broader therapeutic scope.
Backbone Modifications: The pentanamide chain in the target compound provides greater lipophilicity compared to shorter-chain analogs like 2-cyano-N-(4-sulfamoylphenyl)acetamide (C₁₄H₁₃N₅O₃S), which has a cyanoacetamide group. This may influence membrane permeability and bioavailability .
Physicochemical Trends :
- Compounds with bulky substituents (e.g., isoindoline-dione in ) exhibit higher molecular weights (>450 g/mol) and reduced solubility, whereas simpler analogs like N4-Valeroylsulfacetamide (24) (337.39 g/mol) may have better pharmacokinetic profiles .
- Thiazole-containing derivatives (e.g., ) show lower molecular weights (~350–480 g/mol) and distinct IR spectral features (e.g., S=O stretches at ~1150 cm⁻¹), correlating with their stability under physiological conditions .
Research Findings and Implications
- The 4-methylpyrimidine group likely interacts with bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .
- Urease Inhibition : Thiazole- and isoxazole-substituted analogs (e.g., ) demonstrate urease inhibitory activity, highlighting the versatility of sulfonamide scaffolds in targeting diverse enzymes .
- Crystallographic Insights : Structural studies using tools like SHELXL and ORTEP-3 (employed in related crystallographic analyses ) could resolve the target compound’s binding mode, aiding in rational drug design.
Biological Activity
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pentanamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structural features, including a sulfamoyl group and a pyrimidinyl moiety, contribute to its notable biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of 362.4 g/mol. The compound's structure includes:
- A sulfamoyl group , which enhances its biological activity.
- A pyrimidinyl moiety , which is significant for enzyme interactions.
- An amide linkage , contributing to its stability and reactivity.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes. The sulfamoyl group allows the compound to mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, which is crucial in bacterial folic acid synthesis. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication.
Key Interactions:
- Hydrogen Bonding : The compound forms hydrogen bonds with active sites of target enzymes, enhancing binding affinity.
- Hydrophobic Interactions : The phenylsulfanyl group may interact with hydrophobic pockets within proteins, further stabilizing enzyme-inhibitor complexes.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity across various domains:
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent due to its structural similarity to known sulfonamides. Studies indicate that it can inhibit the growth of several bacterial strains by disrupting folic acid synthesis.
Enzyme Inhibition
Enzymatic assays have revealed that this compound effectively inhibits key enzymes involved in metabolic pathways, supporting its potential use in therapeutic applications against diseases associated with these pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : Laboratory experiments demonstrated that the compound inhibited bacterial growth in cultures treated with varying concentrations. Results showed a dose-dependent response, indicating its effectiveness as an antimicrobial agent.
- Mechanistic Studies : Research utilizing molecular docking techniques revealed that the compound binds effectively to the active sites of target enzymes, confirming its role as an inhibitor.
- Comparative Analysis : In comparative studies with structurally similar compounds (e.g., sulfamethoxazole), this compound demonstrated enhanced binding affinity and inhibitory potency against certain enzymes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group, aromatic rings | Widely used antibiotic |
| N-(4-Methylphenyl)-N'-(4-pyrimidinyl)urea | Urea linkage, pyrimidine | Potential antitumor activity |
| 4-Amino-N-(4-pyridinyl)benzene sulfonamide | Sulfonamide structure | Known for antibacterial properties |
This table highlights the diversity within this chemical class while underscoring the unique attributes of this compound, particularly its specific biological activities and potential therapeutic applications.
Q & A
Basic Research Question
- 1H/13C NMR : Analyze aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–2.5 ppm) to confirm substitution patterns. DMSO-d6 is preferred for solubility and signal resolution .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 479.48 for a related analog) and fragmentation patterns to distinguish the sulfamoyl and pentanamide moieties .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 55.30–62.32%; N: 8.91–14.32%) to confirm purity .
What computational methods are recommended for modeling its electronic properties and reactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, electrostatic potentials, and bond dissociation energies. Becke’s exchange-correlation functional () provides <2.4 kcal/mol deviation in thermochemical data .
- Solvation Models : Apply COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF, acetonitrile) for reaction optimization .
How can X-ray crystallography resolve discrepancies in predicted vs. experimental molecular geometries?
Advanced Research Question
- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction with Mo-Kα radiation.
- Refinement Tools : SHELXL () for small-molecule refinement and ORTEP-3 () for thermal ellipsoid visualization. For example, bond angles in the pyrimidinyl-sulfamoyl group may deviate from DFT predictions by 2–5° due to crystal packing effects .
- Validation : Compare experimental torsion angles (C–S–N–C) with computational models to identify steric strain .
How to design analogs for structure-activity relationship (SAR) studies targeting enzyme inhibition?
Advanced Research Question
- Substituent Variation : Modify the pyrimidinyl (e.g., 5-methyl → 5-fluoro) or phenyl (e.g., para-nitro → meta-chloro) groups to assess steric/electronic effects on binding.
- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2, urease) using kinetic assays (IC50, Ki). reports IC50 values <10 μM for sulfonamide derivatives with similar scaffolds .
- Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding with sulfamoyl oxygen and hydrophobic interactions with the pentanamide chain .
How to address solubility challenges in biological assays?
Q. Methodological Focus
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
- pH Adjustment : Ionize the sulfamoyl group (pKa ~3–5) in buffered solutions (pH 7.4) to improve dissolution .
- Pre-formulation Studies : Conduct shake-flask experiments with PBS or simulated gastric fluid to quantify solubility limits .
What strategies resolve contradictions between computational and experimental spectroscopic data?
Q. Data Analysis Focus
- NMR Chemical Shift Discrepancies : Reconcile DFT-predicted shifts (GIAO method) with experimental data by adjusting solvent models (e.g., PCM vs. SMD) .
- Crystallographic vs. DFT Geometries : Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular interactions (e.g., π-stacking) that distort bond lengths .
How to assess its potential as a dual inhibitor of urease and cyclooxygenase-2?
Q. Advanced Application
- Enzyme Assays :
- Selectivity Testing : Compare IC50 values against COX-1 to confirm isoform specificity. highlights sulfonamide derivatives with >50-fold selectivity for COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
